molecular formula C16H15N5O4S B12175343 [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](pyridin-2-yl)methanone

[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](pyridin-2-yl)methanone

Cat. No.: B12175343
M. Wt: 373.4 g/mol
InChI Key: XCONCMPNNVPKIV-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound with the molecular formula C19H17N5O4S. It is characterized by the presence of a benzoxadiazole ring, a piperazine ring, and a pyridine ring, making it a unique and versatile molecule in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxadiazole or pyridine rings .

Scientific Research Applications

Chemistry

In chemistry, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the benzoxadiazole moiety, which exhibits strong fluorescence properties. It is used in imaging studies to track biological processes at the cellular level .

Medicine

In medicine, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its combination of the benzoxadiazole, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H15N5O4S

Molecular Weight

373.4 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C16H15N5O4S/c22-16(13-4-1-2-7-17-13)20-8-10-21(11-9-20)26(23,24)14-6-3-5-12-15(14)19-25-18-12/h1-7H,8-11H2

InChI Key

XCONCMPNNVPKIV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=N2)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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